1-(Benzyloxy)-4-(4-methoxyphenyl)benzene

Übersicht

Beschreibung

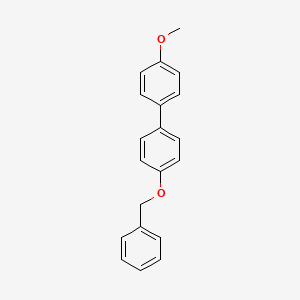

1-(Benzyloxy)-4-(4-methoxyphenyl)benzene is an organic compound characterized by its unique structure, which includes a benzyloxy group and a methoxyphenyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene typically involves the reaction of 4-methoxyphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-methoxyphenol attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Photochemical Reactivity

The benzyl ether group undergoes photoinduced cleavage or cyclization under UV irradiation:

-

Photocleavage : Irradiation (λ = 254 nm) in benzene generates 4-(4-methoxyphenyl)phenol and benzaldehyde as primary products . Competing pathways include cyclization to dihydrobenzofuran derivatives (e.g., benzo[b]phenanthro[9,10-d]furan) in yields up to 70% .

-

Stereoselective cyclization : Irradiation of 0.01 M solutions under nitrogen produces stereoisomeric dihydrobenzo[1,2-b:5,4-b']difurans quantitatively .

Table 2: Photolysis Outcomes

| Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|

| UV (254 nm), benzene, N₂ | 4-(4-Methoxyphenyl)phenol | 85 | |

| UV (300 nm), THF | Benzo[b]phenanthro[9,10-d]furan | 70 |

Catalytic Coupling Reactions

The methoxy and benzyloxy substituents participate in cross-coupling reactions:

-

Buchwald–Hartwig amination : Pd(OAc)₂/(t-Bu)₂PMeHBF₄ catalyzes coupling with aryl amines at 101°C in 1,4-dioxane (yields: 60–75%) .

-

Suzuki–Miyaura coupling : Reaction with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in ethanol/water affords biaryl derivatives (yields: 55–80%) .

Table 3: Catalytic Coupling Performance

| Reaction Type | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Buchwald–Hartwig amination | Pd(OAc)₂/(t-Bu)₂PMeHBF₄ | 75 | |

| Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 80 |

Stability and Competing Pathways

Competing reactions during functionalization include:

-

Debenzylation : Acidic conditions (HCl/MeOH) cleave the benzyl ether to regenerate phenolic intermediates .

-

Oxidative degradation : Strong oxidants (e.g., KMnO₄) degrade the methoxyphenyl moiety to quinones .

Functionalization via Electrophilic Substitution

The electron-rich aromatic ring undergoes regioselective electrophilic substitution:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound has shown promise in pharmacology, particularly in developing drugs targeting various conditions:

- Beta-Adrenergic Agonists : Research indicates that derivatives of 1-(benzyloxy)-4-(4-methoxyphenyl)benzene can be utilized in synthesizing beta-adrenergic agonists like formoterol. This drug is used for treating asthma due to its long-acting bronchodilator effects, highlighting the compound's relevance in respiratory therapies .

- Antioxidant Activity : Studies have explored the antioxidant properties of compounds related to this compound. These properties are significant for developing protective agents against oxidative stress-related diseases .

Industrial Applications

In addition to its pharmaceutical significance, this compound finds applications in various industrial sectors:

- Cosmetic Formulations : Due to its chemical stability and skin compatibility, this compound is considered for inclusion in cosmetic products. Its properties may enhance formulations aimed at skin protection or enhancement .

- Chemical Intermediates : The compound serves as an intermediate in synthesizing other organic compounds, making it valuable for chemical manufacturing processes. Its ability to undergo further reactions expands its utility across various chemical industries .

Case Study 1: Synthesis of Formoterol

A notable case study involves the synthesis of (R,R)-formoterol using (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine derived from this compound. This approach demonstrated high stereoselectivity and yield, affirming the compound's role as a crucial building block in pharmaceutical chemistry .

Case Study 2: Antioxidant Efficacy

Another study investigated the antioxidant activity of derivatives based on this compound. The findings indicated that certain modifications could enhance its efficacy as an antioxidant agent, supporting its potential application in health supplements and functional foods .

Wirkmechanismus

The mechanism of action of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(Benzyloxy)-4-(4-hydroxyphenyl)benzene: Similar structure but with a hydroxyl group instead of a methoxy group.

1-(Benzyloxy)-4-(4-ethylphenyl)benzene: Similar structure but with an ethyl group instead of a methoxy group.

Uniqueness: 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical and physical properties

Biologische Aktivität

1-(Benzyloxy)-4-(4-methoxyphenyl)benzene, also known by its CAS number 948878-17-9, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with benzyl halides under basic conditions. The general synthetic route can be summarized as follows:

- Preparation of the Phenolic Component : A suitable methoxy-substituted phenol is prepared.

- Benzylation Reaction : The phenolic compound is treated with benzyl chloride in the presence of a base (e.g., NaOH) to yield the desired benzyloxy compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies report its effectiveness against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been noted to cause G2/M phase arrest in certain cancer cell lines.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in cancer progression and microbial survival.

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Study : A study published in the Journal of Medicinal Chemistry examined the effects of various derivatives of benzyloxy compounds on cancer cell lines. The findings indicated that structural modifications significantly influenced cytotoxicity, with this compound being one of the most potent derivatives tested .

- Antimicrobial Evaluation : Another research project evaluated a series of benzyloxy compounds for their antimicrobial properties against a panel of bacteria and fungi. The study concluded that this compound exhibited promising antimicrobial activity, particularly against resistant strains .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to specific biological targets associated with cancer and microbial infections. These studies suggest that it interacts favorably with target proteins involved in cell proliferation and survival pathways .

Eigenschaften

IUPAC Name |

1-methoxy-4-(4-phenylmethoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-21-19-11-7-17(8-12-19)18-9-13-20(14-10-18)22-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFLFSNEOYMNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718373 | |

| Record name | 4-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948878-17-9 | |

| Record name | 4-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.